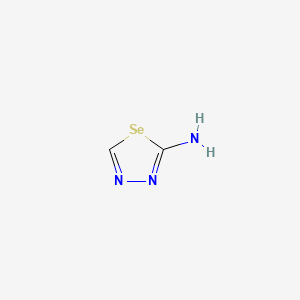
1,3,4-Selenadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Selenadiazol-2-amine is a heterocyclic compound with the molecular formula C2H3N3Se. It belongs to the class of selenadiazoles, which are characterized by a five-membered ring containing selenium, nitrogen, and carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Selenadiazol-2-amine can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with selenium dioxide. The reaction typically occurs under mild conditions and yields the desired selenadiazole ring structure .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Selenadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing derivatives.
Reduction: Reduction reactions can convert the selenadiazole ring into different reduced forms.
Substitution: The amine group in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can produce a variety of substituted selenadiazoles .
Scientific Research Applications
1,3,4-Selenadiazol-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,3,4-Selenadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound’s derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Selenadiazol-2-amine is structurally similar to other heterocyclic compounds, such as:
1,3,4-Thiadiazole-2-amine: Contains sulfur instead of selenium.
1,2,3-Selenadiazole: Differs in the arrangement of nitrogen and selenium atoms within the ring.
Uniqueness
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur-containing analogs. Selenium’s unique redox properties and ability to form stable bonds with carbon and nitrogen make this compound a valuable compound for various applications .
Properties
CAS No. |
34547-83-6 |
|---|---|
Molecular Formula |
C2H3N3Se |
Molecular Weight |
148.04 g/mol |
IUPAC Name |
1,3,4-selenadiazol-2-amine |
InChI |
InChI=1S/C2H3N3Se/c3-2-5-4-1-6-2/h1H,(H2,3,5) |
InChI Key |
MCBOINOJZQFGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C([Se]1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


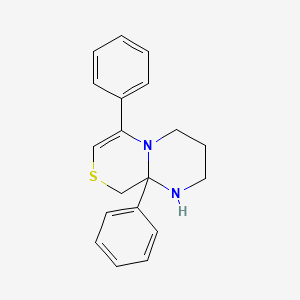
![7-fluoro-5-methyl-3-[1-(oxan-4-yl)piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride](/img/structure/B12788167.png)

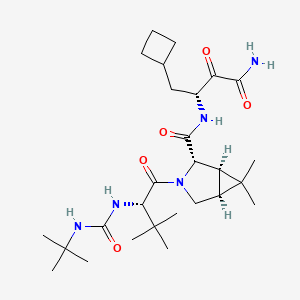


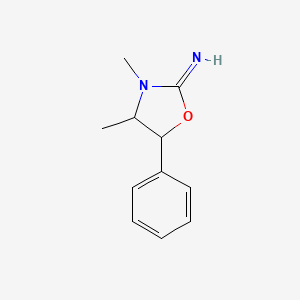

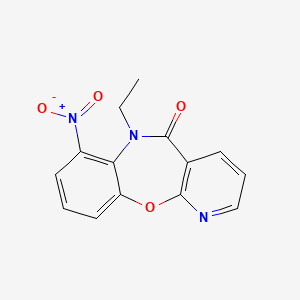
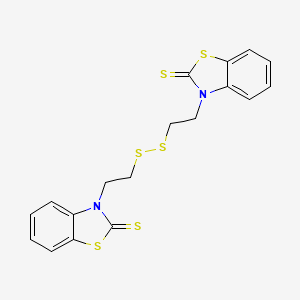
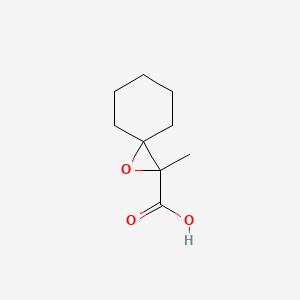
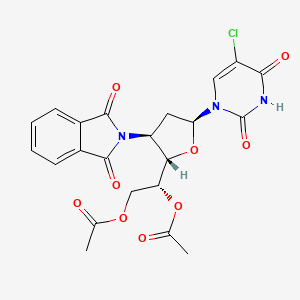
![2-{1-[(Dimethylamino)methyl]cyclohexyl}-2,3-dihydro-4h-1,3-benzoxazin-4-one](/img/structure/B12788222.png)
![(2S,11S)-7,18-dimethoxy-4,12-dioxapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(21),5(10),6,8,13,15,17,19-octaen-20-ol](/img/structure/B12788231.png)
